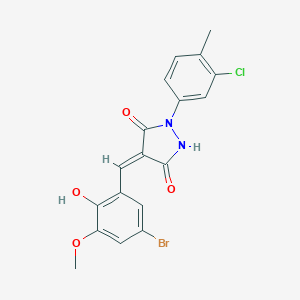
4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromopyruvic acid hydrazone (BPAH) and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione involves the inhibition of lactate dehydrogenase, an enzyme that plays a crucial role in the glycolytic pathway. By inhibiting this enzyme, BPAH disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that BPAH can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
实验室实验的优点和局限性
The advantages of using 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its potential as an anticancer agent and its ability to inhibit glycolysis. However, the limitations of using BPAH in lab experiments include its cytotoxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for research on 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione. These include exploring its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders, investigating its mechanism of action further, and developing more efficient synthesis methods for this compound. Additionally, studies could be conducted to determine the safety and efficacy of BPAH in vivo and in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potential as an anticancer agent and its ability to inhibit glycolysis make it a promising therapeutic agent for cancer treatment. However, further studies are needed to determine its safety and efficacy in vivo and in clinical trials.
合成方法
The synthesis of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine in the presence of ethyl acetoacetate. The resulting product is further treated with hydrochloric acid to yield the final product.
科学研究应用
The potential applications of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione in scientific research are vast. This compound has been studied extensively for its potential as an anticancer agent due to its ability to inhibit glycolysis, a process that is essential for the growth and survival of cancer cells.
属性
分子式 |
C18H14BrClN2O4 |
|---|---|
分子量 |
437.7 g/mol |
IUPAC 名称 |
(4E)-4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14BrClN2O4/c1-9-3-4-12(8-14(9)20)22-18(25)13(17(24)21-22)6-10-5-11(19)7-15(26-2)16(10)23/h3-8,23H,1-2H3,(H,21,24)/b13-6+ |
InChI 键 |
NTOIZXBONWOFCA-AWNIVKPZSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)O)/C(=O)N2)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3O)OC)Br)C(=O)N2)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)OC)O)C(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)